molecular formula C17H19ClN2O B5675389 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol

4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol

Cat. No. B5675389
M. Wt: 302.8 g/mol
InChI Key: CTWWNADSPARUHO-UHFFFAOYSA-N
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Description

The focus of this analysis is on a compound characterized by a piperazine ring substituted with a 3-chlorophenyl group and a phenolic moiety, indicative of its potential for diverse chemical reactions and applications in various fields. While the exact compound "4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol" lacks direct literature references, similar compounds have been synthesized and studied, providing insights into the synthesis methods, molecular structure, chemical reactions, and properties relevant to this analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic aromatic compounds or halides, involving steps such as reduction, bromination, nucleophilic substitution, and final modifications to introduce specific functional groups (Dong Chuan-min, 2014). For instance, the synthesis of a key intermediate similar to the target compound involves starting from 4-chlorobenzophenone, followed by reduction and reaction with anhydrous piperazine under optimized conditions to achieve high purity and yield.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as IR, NMR, elemental analyses, and X-ray diffraction, revealing detailed insights into their geometric and electronic configurations (Z. Şahin et al., 2012). Density Functional Theory (DFT) calculations further support the spectral studies, providing a comprehensive understanding of the molecular structure, including bond lengths, angles, and electronic properties.

Chemical Reactions and Properties

Compounds containing piperazine and phenolic groups engage in various chemical reactions, including nucleophilic substitutions, Michael addition, and redox reactions, demonstrating a broad reactivity profile suitable for synthetic applications. The presence of the phenol and piperazine functionalities also implies the potential for hydrogen bonding and complex formation, affecting their reactivity and interaction with biological targets (J.V.Guna et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be influenced by the specific substituents and their arrangement within the molecule. For example, crystalline structures and solubility in various solvents are determined by the molecular conformation and the presence of functional groups capable of forming hydrogen bonds or other interactions (Yanxi Song et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and participation in coupling reactions, derive from the nature of the phenol and piperazine groups. These groups can undergo oxidation, reduction, and other reactions that modify the electronic and steric properties of the molecule, affecting its overall chemical behavior and applications (Muzzaffar A Bhat et al., 2018).

properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-15-2-1-3-16(12-15)20-10-8-19(9-11-20)13-14-4-6-17(21)7-5-14/h1-7,12,21H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWWNADSPARUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5259343

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